molecular formula C15H17NO5S B10963568 N-(3,4-dimethoxyphenyl)-3-methoxybenzenesulfonamide

N-(3,4-dimethoxyphenyl)-3-methoxybenzenesulfonamide

Katalognummer: B10963568
Molekulargewicht: 323.4 g/mol
InChI-Schlüssel: NYPNFXMLHNHGSR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,4-DIMETHOXYPHENYL)-3-METHOXY-1-BENZENESULFONAMIDE is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with methoxy groups at specific positions. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DIMETHOXYPHENYL)-3-METHOXY-1-BENZENESULFONAMIDE typically involves the reaction of 3,4-dimethoxyaniline with methoxybenzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of N-(3,4-DIMETHOXYPHENYL)-3-METHOXY-1-BENZENESULFONAMIDE may involve the use of continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. The use of catalysts and advanced purification techniques can further enhance the yield and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-(3,4-DIMETHOXYPHENYL)-3-METHOXY-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

N-(3,4-DIMETHOXYPHENYL)-3-METHOXY-1-BENZENESULFONAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of N-(3,4-DIMETHOXYPHENYL)-3-METHOXY-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. The methoxy groups can also modulate the compound’s binding affinity and specificity for its targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(3,4-DIMETHOXYPHENYL)-3-METHOXY-1-BENZENESULFONAMIDE is unique due to the presence of both the sulfonamide and methoxy groups, which impart distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development .

Eigenschaften

Molekularformel

C15H17NO5S

Molekulargewicht

323.4 g/mol

IUPAC-Name

N-(3,4-dimethoxyphenyl)-3-methoxybenzenesulfonamide

InChI

InChI=1S/C15H17NO5S/c1-19-12-5-4-6-13(10-12)22(17,18)16-11-7-8-14(20-2)15(9-11)21-3/h4-10,16H,1-3H3

InChI-Schlüssel

NYPNFXMLHNHGSR-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC=C1)S(=O)(=O)NC2=CC(=C(C=C2)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.